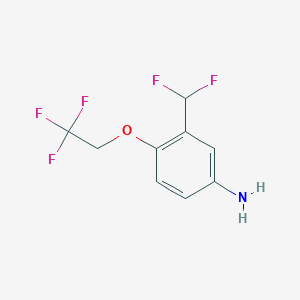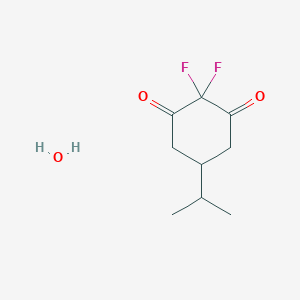
2-Ethoxy-6-methoxyphenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-6-methoxyphenylpropanoic acid is an organic compound characterized by the presence of ethoxy and methoxy groups attached to a phenyl ring, along with a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-6-methoxyphenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxyphenol and 6-methoxyphenol.
Formation of Intermediate: The phenols undergo alkylation reactions to introduce the ethoxy and methoxy groups at the desired positions on the phenyl ring.
Coupling Reaction: The alkylated phenols are then subjected to a coupling reaction with a suitable propanoic acid derivative, often using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethoxy-6-methoxyphenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Quinones or carboxylate derivatives.
Reduction Products: Alcohols or alkanes.
Substitution Products: Compounds with different functional groups replacing the ethoxy or methoxy groups.
Aplicaciones Científicas De Investigación
2-Ethoxy-6-methoxyphenylpropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of pharmaceuticals or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-ethoxy-6-methoxyphenylpropanoic acid exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.
Comparación Con Compuestos Similares
2-Methoxyphenylpropanoic Acid: Lacks the ethoxy group, which may affect its reactivity and applications.
2-Ethoxyphenylpropanoic Acid: Lacks the methoxy group, leading to different chemical properties.
6-Methoxyphenylpropanoic Acid: Lacks the ethoxy group, resulting in variations in its chemical behavior.
Uniqueness: 2-Ethoxy-6-methoxyphenylpropanoic acid is unique due to the presence of both ethoxy and methoxy groups, which can influence its solubility, reactivity, and interactions with other molecules. This dual substitution pattern provides distinct advantages in specific applications, making it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C12H16O4 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
3-(2-ethoxy-6-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O4/c1-3-16-11-6-4-5-10(15-2)9(11)7-8-12(13)14/h4-6H,3,7-8H2,1-2H3,(H,13,14) |
Clave InChI |
PYMQBRUARUDOOS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1CCC(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


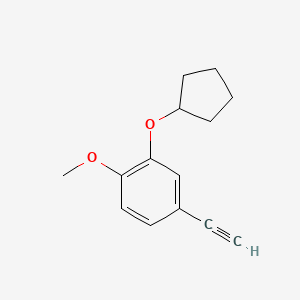



![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)

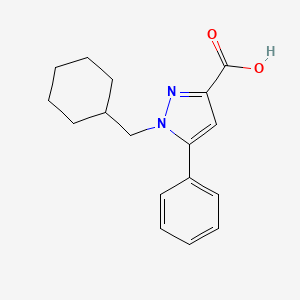
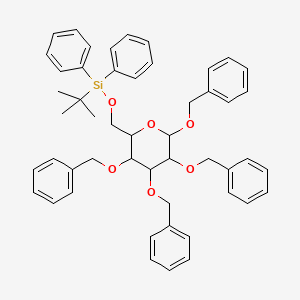

![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
